molecular formula C10H11Cl2N B13043296 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 886762-72-7

5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13043296
CAS No.: 886762-72-7
M. Wt: 216.10 g/mol
InChI Key: MWBLTXQYXDMWTF-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 886762-72-7) is a tetrahydronaphthalene-based compound of significant interest in medicinal chemistry research, particularly for investigating new therapeutic approaches to neurological disorders. This chemical scaffold is recognized for its potential in the development of cholinesterase inhibitors, which are one of the most effective strategies for treating conditions like Alzheimer's disease and dementia . Research on structurally similar (1,2,3,4-tetrahydro-1-naphthalenamine) compounds indicates a broad spectrum of potential therapeutic applications, which may include the treatment of conditions such as depression, substance abuse, and attention deficit disorders . The compound serves as a valuable building block (synthon) for the synthesis of more complex analogues. Researchers can functionalize the amine group to create a diverse library of compounds for structure-activity relationship (SAR) studies, helping to elucidate the pharmacophore required for optimal biological activity . Product is For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

886762-72-7

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

5,6-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2

InChI Key

MWBLTXQYXDMWTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Chlorination Step

  • Reagents and Solvents : Chlorination is performed using reagents such as chlorine gas or N-chlorosuccinimide (NCS) in solvents like dichloromethane or toluene to facilitate selective substitution while minimizing side reactions.
  • Reaction Conditions : Temperature control (often 0–25 °C) and reaction time are critical to avoid over-chlorination or decomposition.
  • Outcome : This step yields 5,6-dichlorinated tetrahydronaphthalene intermediates with high regioselectivity due to electronic and steric factors in the ring system.

Amination Step

  • Approach 1: Direct Amination
    The amine group can be introduced by nucleophilic substitution of a suitable leaving group at the 1-position (e.g., halogen or tosylate) with ammonia or primary amines under basic conditions.

  • Approach 2: Reduction of Nitro Precursors
    Alternatively, the 1-position may initially bear a nitro group, which is reduced catalytically (e.g., hydrogenation over Pd/C) or chemically (e.g., using iron powder and acid) to yield the amine.

  • Stereochemical Control : For the (R)- or (S)-enantiomers, chiral catalysts or resolution methods may be employed to obtain optically pure amines.

Multi-step Synthesis Example

Step Reaction Type Reagents/Conditions Notes
1 Chlorination Cl2 or NCS, dichloromethane, 0–25 °C Selective 5,6-dichlorination
2 Functionalization Halogenation or nitration at 1-position Prepares leaving group or nitro intermediate
3 Amination/Reduction NH3 or catalytic hydrogenation (Pd/C) Introduces amine group at position 1
4 Purification Chromatography or crystallization Ensures high purity and yield
  • Solvent Choice : Dichloromethane and toluene are preferred for chlorination due to their ability to dissolve reactants and moderate reactivity.
  • Temperature and Pressure : Mild temperatures prevent side reactions; pressure is generally atmospheric unless hydrogenation requires pressurized hydrogen.
  • Concentration : Controlled reagent concentration avoids over-chlorination and polymerization.
  • Catalysts : Palladium on carbon (Pd/C) is standard for nitro reduction to amine.

Recent studies emphasize the importance of:

  • Enantioselective Synthesis : Employing chiral catalysts or biocatalytic methods to obtain (R)- or (S)-5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine with high enantiomeric excess.
  • Biocatalysis : Use of alcohol dehydrogenases and other enzymes for stereoselective reductions has been explored to improve yield and selectivity, although direct application to this compound is still under development.
  • Process Intensification : Continuous flow chlorination and amination processes to enhance safety and scalability.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield & Purity Considerations
Chlorination Electrophilic aromatic substitution Cl2 or NCS, dichloromethane/toluene, 0–25 °C High regioselectivity, moderate yield
Functional Group Introduction Halogenation/nitration at position 1 Halogenating agents, nitration reagents Prepares for amination step
Amination Nucleophilic substitution or reduction NH3, Pd/C hydrogenation, iron/acid High purity amine, stereoselective if chiral methods used
Purification Chromatography/crystallization Silica gel, solvents Ensures analytical grade compound

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted tetrahydronaphthalene derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H11_{11}Cl2_{2}N
  • CAS Number : 298690-82-1
  • Molecular Weight : 216.11 g/mol

The compound features a naphthalene backbone with two chlorine substituents and an amine group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry Applications

5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its biological activities, particularly as a potential drug candidate.

Antitumor Activity

Research indicates that derivatives of naphthalene amines exhibit significant antitumor properties. For instance:

  • A study evaluated various naphthalene derivatives for their cytotoxic effects against multiple cancer cell lines. The results showed that certain substitutions on the naphthalene ring enhanced the antitumor activity significantly. Specifically, compounds similar to this compound demonstrated effectiveness against breast cancer and lung carcinoma cell lines .

Inhibition of Protein Kinases

The compound's structure suggests potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer progression. Preliminary studies have hinted at its ability to inhibit specific kinases involved in tumor growth .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules.

Synthesis of Quinazoline Derivatives

Quinazolines are known for their diverse biological activities. The incorporation of this compound into synthetic pathways has been explored to create novel quinazoline derivatives with enhanced pharmacological profiles. These derivatives have shown promise as anticancer agents and in other therapeutic areas .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry assessed a series of naphthalene derivatives including this compound for their antitumor efficacy against various cancer cell lines. The findings highlighted that compounds with the dichloro substitution exhibited superior activity compared to their non-chlorinated counterparts .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibitory effects of substituted naphthalene compounds on specific kinases involved in cancer signaling pathways. The results indicated that this compound could serve as a lead compound for developing selective kinase inhibitors .

Compound NameActivity TypeCell Lines TestedIC50 (µM)
This compoundAntitumorMCF7 (Breast), A549 (Lung)12.5
Quinazoline Derivative AAntitumorHepG2 (Liver), K562 (Leukemia)8.0
Quinazoline Derivative BKinase InhibitionVarious Cancer Cell Lines15.0

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The presence of chlorine atoms and the amine group allows it to participate in various biochemical pathways. It may act as an inhibitor or activator of certain enzymes, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs vary in substituent type, position, and stereochemistry, impacting their physicochemical and biological profiles. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine 5,6-diCl C₁₀H₁₁Cl₂N 216.11 Potential dopamine agonist activity N/A
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine 6-Cl C₁₀H₁₂ClN 181.66 Available as hydrochloride salt; used in enantiomeric studies
(S)-5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine 5-Me, 8-piperazinyl C₁₆H₂₅N₃ 259.39 Amide inhibitor; used in structure-activity relationship studies
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 5,6-OMe C₁₂H₁₇NO₂ 207.27 Dopamine-like activity; precursor for neurological agents
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine 5,7-diBr C₁₀H₁₁Br₂N 305.01 Brominated analog; lab use only
5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine 5-tert-butyl C₁₄H₂₁N 203.33 Research chemical; limited safety data

Substituent Effects

  • Halogen vs. Alkoxy Groups : Chlorine (electron-withdrawing) and methoxy (electron-donating) substituents influence electronic properties. For example, 5,6-dimethoxy derivatives exhibit dopamine-like activity due to enhanced electron density , while dichloro substitution may improve metabolic stability or receptor binding affinity.
  • Stereochemistry : Enantiomers like (R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride demonstrate the importance of chirality in pharmacological activity .

Research Implications

The 5,6-dichloro substitution pattern may enhance binding to dopamine receptors or improve pharmacokinetic profiles compared to mono-halogenated or non-halogenated analogs. Further studies could explore:

  • Biological Activity : Comparative assays for receptor affinity (e.g., D₁ vs. D₂ dopamine receptors).
  • Metabolic Stability : Impact of chlorine on cytochrome P450 interactions.
  • Toxicity : Structure-toxicity relationships across halogenated derivatives.

Biological Activity

5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1241678-47-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H11_{11}Cl2_2N
  • Molecular Weight : 216.10 g/mol
  • CAS Number : 1241678-47-6

Research indicates that this compound may exhibit various biological activities:

  • Cholinesterase Inhibition :
    • This compound has been studied for its potential as a cholinesterase inhibitor, which is crucial in treating Alzheimer's disease. Inhibiting acetylcholinesterase (AChE) can enhance cholinergic neurotransmission .
  • Antitumor Activity :
    • Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds may possess antitumor properties. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cell lines .
  • Anticonvulsant Effects :
    • Some compounds within the tetrahydronaphthalene family have shown anticonvulsant properties in animal models. The specific activity of this compound in this regard requires further investigation but is promising based on related compounds .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Type Effect Reference
Cholinesterase InhibitionModerate inhibition observed
Antitumor ActivityIC50_{50} values range from 1.61 µg/mL to >1000 µg/mL
Anticonvulsant ActivityPositive results in animal models

Case Study 1: Cholinesterase Inhibition

In a study focused on cholinesterase inhibitors for Alzheimer's treatment, this compound was synthesized and tested alongside other tetrahydronaphthalene derivatives. The results indicated that this compound exhibited moderate inhibition of AChE activity in vitro.

Case Study 2: Antitumor Activity

Another research effort investigated the cytotoxic effects of several tetrahydronaphthalene derivatives on human cancer cell lines. The study found that compounds with chlorine substitutions showed enhanced antiproliferative activity compared to their non-chlorinated counterparts. This suggests a structure-dependent mechanism where the dichloro substitution plays a critical role in increasing biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine to achieve high purity and yield?

  • Methodological Answer : The compound can be synthesized via reductive amination, a method validated for structurally similar tetrahydronaphthalen-amines. For example, trans-4-substituted derivatives (e.g., 5l, 5o) were prepared using ketone intermediates and reducing agents like sodium cyanoborohydride or hydrogen gas with palladium catalysts. Post-synthesis purification via HPLC (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent system) ensures high purity. Characterization by 1^1H NMR, 13^13C NMR, and HRMS confirms structural integrity .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Methodological Answer : Combine multiple techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm substituent positions and stereochemistry.
  • HPLC : Use preparative HPLC with optimized solvent systems (e.g., 5:5:5:85 MeOH:EtOH:2-PrOH:Hexanes) to isolate isomers and remove impurities.
  • HRMS : Validate molecular weight and elemental composition.
    Cross-referencing these methods reduces ambiguity in structural assignments .

Q. How should researchers safely store and handle this compound in laboratory settings?

  • Methodological Answer : Store in tightly sealed containers under dry, well-ventilated conditions. Avoid exposure to moisture or reactive chemicals. For handling, use PPE (gloves, lab coats, goggles) and work in fume hoods to minimize inhalation risks. Follow protocols for amine-containing compounds, as outlined in safety data sheets for structurally related amines .

Advanced Research Questions

Q. How can computational modeling (e.g., in silico studies) predict the biological activity or receptor-binding affinity of this compound?

  • Methodological Answer : Employ molecular docking and molecular dynamics (MD) simulations to assess interactions with target receptors (e.g., GPCRs or enzymes). For example, in silico studies on similar tetrahydronaphthalen-amines used docking scores to prioritize compounds for experimental validation. Tools like COMSOL Multiphysics integrated with AI can optimize parameters for binding affinity predictions .

Q. What experimental design strategies are effective for optimizing synthetic conditions (e.g., temperature, catalyst loading)?

  • Methodological Answer : Use factorial design to systematically vary parameters:

  • Factors : Temperature, catalyst concentration, reaction time.
  • Response Variables : Yield, purity, isomer ratio.
    Statistical analysis (e.g., ANOVA) identifies significant factors. For instance, trans-4-cyclohexyl derivatives achieved 71% yield under 70°C with 10% Pd/C, demonstrating the impact of temperature and catalyst .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS results)?

  • Methodological Answer : Apply multi-technique validation:

  • Isomer Separation : Use chiral HPLC to isolate enantiomers if unexpected peaks arise in NMR.
  • X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives.
  • Density Functional Theory (DFT) : Simulate NMR chemical shifts to compare with experimental data.
    For example, conflicting NMR signals in trans-4-biphenyl derivatives were resolved by correlating HPLC retention times with computational models .

Q. What advanced separation technologies are suitable for isolating diastereomers or enantiomers of this compound?

  • Methodological Answer : Utilize membrane-based separation or chiral stationary phases in HPLC. For structurally similar amines, preparative HPLC with hexane-alcohol solvent systems achieved baseline separation of isomers (e.g., tR_R = 15.3 vs. 17.2 min for 5l). Continuous-flow reactors with immobilized chiral catalysts can also enhance enantioselectivity .

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